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JTV-519 (K201): A Comprehensive Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical and physical properties of **JTV-519** (also known as K201), a promising therapeutic agent in cardiovascular research. This guide details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its study.

JTV-519 is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiac arrhythmias and heart failure.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes, in its closed state.[1] This action helps to prevent aberrant diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of various cardiac disorders.[1] Additionally, **JTV-519** has been shown to be a calcium-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

Chemical and Physical Properties

JTV-519 is available in several forms, including the free base, hydrochloride, fumarate, and hemifumarate salts. The properties of each form are summarized below for clarity and comparative analysis.



| Property | JTV-519 (Free Base) | JTV-519 Hydrochloride | JTV-519 Fumarate | JTV-519 Hemifumarate |
|----------------------|--|---|---|--|
| IUPAC Name | 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanonehydrochloride | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanonehemifumarate |
| Synonyms | K201 | K201 hydrochloride | K201 fumarate | K201 hemifumarate |
| Molecular Formula | C25H32N2O2S | C25H33CIN2O2 S | C25H32N2O2S. C4H4O4 | C25H32N2O2S· 0.5C4H4O4 |
| Molecular Weight | 424.60 g/mol [1] | 461.06 g/mol | 540.67 g/mol | 482.64 g/mol [2] |
| CAS Number | 145903-06-6 | 1038410-88-6[1] | 1883549-36-7 | 1435938-25-2[2] |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble to 100 mM in DMSO | Soluble in DMSO |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks | Powder: -20°C for 12 months; In Solvent: -80°C for 6 months | Store at +4°C | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action: A Dual Role in Calcium Homeostasis

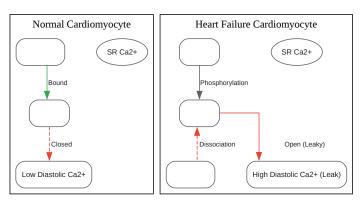
The therapeutic effects of **JTV-519** are primarily attributed to its modulation of two key proteins involved in cardiomyocyte calcium cycling: the ryanodine receptor 2 (RyR2) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

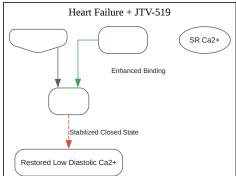
RyR2 Stabilization and the Role of Calstabin-2



Under pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can trigger delayed afterdepolarizations and arrhythmias. **JTV-519** is thought to correct this defect by stabilizing the closed state of the RyR2 channel.

The interaction between **JTV-519** and RyR2 is closely linked to the regulatory protein calstabin-2 (also known as FKBP12.6). In a healthy state, calstabin-2 is bound to RyR2, which helps to keep the channel closed during diastole. In heart failure, RyR2 can become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin-2 and a subsequent increase in calcium leak. **JTV-519** has been shown to enhance the binding affinity of calstabin-2 to RyR2, even in its hyperphosphorylated state, thereby restoring normal channel function.





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Caption: Signaling pathway of **JTV-519**'s effect on RyR2 and Calstabin-2.

SERCA Inhibition

In addition to its effects on RyR2, **JTV-519** also acts as a Ca2+-dependent blocker of SERCA. This inhibition of SERCA-dependent ATPase activity is more potent at lower calcium



concentrations, which are typical of diastolic conditions. This action could contribute to the prevention of SR calcium overload in pathological states.

Quantitative Data

The following tables summarize the key quantitative data for **JTV-519**'s interactions with its primary targets.

Table 1: JTV-519 IC50 Values for SERCA Inhibition

| Tissue | Calcium Concentration | IC50 (μM) |
|-----------------|-----------------------|-----------|
| Cardiac Muscle | 0.25 μΜ | 9 |
| Cardiac Muscle | 2 μΜ | 19 |
| Cardiac Muscle | 200 μΜ | 130 |
| Skeletal Muscle | 0.25 μΜ | 5 |
| Skeletal Muscle | 2 μΜ | 13 |
| Skeletal Muscle | 200 μΜ | 104 |

Table 2: Effect of JTV-519 on Calstabin-1 Binding to RyR1

| Condition | Dissociation Constant (Kd) (nM) |
|----------------------------|---------------------------------|
| RyR1 + PKA + PKA inhibitor | 93.8 ± 4.0 |
| RyR1 + PKA | 1068.5 ± 77.5 |
| RyR1 + PKA + JTV-519 | 110.3 ± 1.8 |

Experimental Protocols

This section provides an overview of methodologies commonly used to investigate the effects of **JTV-519**.

Measurement of Calcium Sparks



The effect of **JTV-519** on diastolic calcium leak can be assessed by measuring calcium sparks in isolated cardiomyocytes using confocal microscopy.



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Caption: Experimental workflow for measuring calcium sparks.

Methodology:

- Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, rabbit).
- Fluorescent Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
- JTV-519 Incubation: Incubate a subset of the cells with the desired concentration of JTV-519.
- Confocal Imaging: Perform line-scan confocal imaging to detect spontaneous localized calcium release events (calcium sparks).
- Data Analysis: Quantify the frequency, amplitude, and spatial and temporal properties of the calcium sparks in control and JTV-519-treated cells.

Single-Channel Recordings

To directly assess the effect of **JTV-519** on RyR2 channel gating, single-channel recordings can be performed using the planar lipid bilayer technique.

Methodology:

- SR Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles from cardiac tissue.
- Bilayer Formation: Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).



- Vesicle Fusion: Fuse the SR vesicles to the lipid bilayer.
- Channel Activity Recording: Record the single-channel currents under voltage-clamp conditions.
- **JTV-519** Application: Add **JTV-519** to the cis (cytosolic) or trans (luminal) chamber and record the changes in channel open probability and gating kinetics.

Calstabin-2 Binding Assay

The effect of **JTV-519** on the binding of calstabin-2 to RyR2 can be quantified using coimmunoprecipitation or pull-down assays.



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Caption: Workflow for Calstabin-2 co-immunoprecipitation.

Methodology:

- Lysate Preparation: Prepare protein lysates from cardiac tissue or isolated cardiomyocytes that have been treated with or without **JTV-519**.
- Immunoprecipitation: Use an antibody specific for RyR2 to immunoprecipitate the RyR2 protein complex.
- SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using an antibody against calstabin-2 to detect the amount of coimmunoprecipitated calstabin-2.
- Quantification: Quantify the band intensities to determine the relative amount of calstabin-2 bound to RyR2 in the presence and absence of JTV-519.

Conclusion



JTV-519 is a multifaceted compound with significant therapeutic potential for cardiovascular diseases. Its ability to stabilize RyR2 and inhibit SERCA provides a dual mechanism to restore normal calcium homeostasis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the properties and applications of this promising molecule.

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References

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